molecular formula C9H16N2O2 B13261608 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione

1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione

Cat. No.: B13261608
M. Wt: 184.24 g/mol
InChI Key: WSJCCZYRMPLSHN-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities.

Preparation Methods

The synthesis of 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,5-pyrrolidinedione with 2-amino-3-methylbutylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of this compound .

Chemical Reactions Analysis

1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl groups in the pyrrolidine ring, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is used to study enzyme interactions and protein binding. Its ability to interact with specific biological targets makes it a valuable tool in biochemical assays.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: In industrial applications, 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Amino-3-methylbutyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2,5-dione derivatives and other pyrrolidine-based molecules.

    Pyrrolidine-2,5-dione Derivatives: These compounds share a similar core structure but differ in their substituents. The presence of different functional groups can significantly alter their biological activity and chemical reactivity.

    Other Pyrrolidine-Based Molecules: Compounds like proline and its derivatives also contain the pyrrolidine ring.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(2-amino-3-methylbutyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C9H16N2O2/c1-6(2)7(10)5-11-8(12)3-4-9(11)13/h6-7H,3-5,10H2,1-2H3

InChI Key

WSJCCZYRMPLSHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C(=O)CCC1=O)N

Origin of Product

United States

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